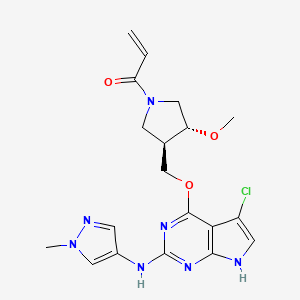
PF-06459988
Vue d'ensemble
Description
PF-06459988 est un médicament à petite molécule développé par Pfizer Inc. Il s'agit d'un inhibiteur oral, irréversible et sélectif des mutants du récepteur du facteur de croissance épidermique (EGFR), en particulier les EGFR mutants doubles contenant la mutation T790M. Ce composé a démontré une forte puissance et une spécificité élevée dans le ciblage de ces formes mutantes, ce qui en fait un candidat prometteur pour la recherche sur le cancer, en particulier pour le cancer du poumon non à petites cellules .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de PF-06459988 implique plusieurs étapes, commençant par la préparation du noyau pyrrolopyrimidine. Les étapes clés incluent :
- Formation du noyau pyrrolopyrimidine par des réactions de cyclisation.
- Introduction des groupes chloro et méthoxy par des réactions de substitution.
- Couplage de la partie pyrazole au noyau pyrrolopyrimidine.
- Les étapes finales impliquent la formation du cycle pyrrolidine et la fixation du groupe acrylamide.
Méthodes de production industrielle : La production industrielle de this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles pour garantir un rendement et une pureté élevés. Cela comprend le contrôle de la température, de la pression et l'utilisation de catalyseurs pour faciliter les réactions. Le produit final est purifié en utilisant des techniques telles que la cristallisation et la chromatographie .
Analyse Des Réactions Chimiques
Types de réactions : PF-06459988 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau des parties méthoxy et pyrazole.
Réduction : Des réactions de réduction peuvent se produire au niveau du groupe acrylamide.
Substitution : Les réactions de substitution sont courantes, en particulier au niveau des groupes chloro et méthoxy.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants incluent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des réactifs comme le méthylate de sodium et le carbonate de potassium sont utilisés pour les réactions de substitution.
Principaux produits formés : Les principaux produits formés à partir de ces réactions incluent divers dérivés de this compound avec des modifications au niveau des groupes méthoxy, chloro et acrylamide .
4. Applications de la recherche scientifique
This compound a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme composé outil pour étudier l'inhibition des mutants de l'EGFR.
Biologie : Aide à comprendre le rôle des mutations de l'EGFR dans la progression du cancer.
Médecine : En cours d'investigation pour son potentiel dans le traitement du cancer du poumon non à petites cellules avec des mutations de l'EGFR.
Industrie : Utilisé dans le développement de thérapies anticancéreuses ciblées et comme composé de référence dans la découverte de médicaments
5. Mécanisme d'action
This compound exerce ses effets en se liant de manière irréversible aux formes mutantes du récepteur du facteur de croissance épidermique, en particulier les mutants doubles contenant la mutation T790M. Cette liaison inhibe l'activité kinase du récepteur, empêchant les voies de signalisation en aval qui favorisent la prolifération et la survie cellulaires. La forte spécificité du composé pour les EGFR mutants par rapport aux EGFR de type sauvage minimise les effets hors cible et améliore son potentiel thérapeutique .
Composés similaires :
Afatinib : Un autre inhibiteur de l'EGFR, mais avec une activité plus large contre les formes de type sauvage et les formes mutantes.
Osimertinib : Similaire à this compound, il cible les mutants T790M mais possède des propriétés pharmacocinétiques différentes.
Dacomitinib : Un inhibiteur irréversible de l'EGFR avec une activité contre de multiples mutations de l'EGFR.
Unicité de this compound : this compound se distingue par sa forte puissance et sa sélectivité pour les EGFR mutants doubles contenant la mutation T790M. Sa faible activité contre les EGFR de type sauvage réduit les effets secondaires potentiels, ce qui en fait une option thérapeutique plus ciblée pour les patients présentant des mutations spécifiques de l'EGFR .
Applications De Recherche Scientifique
PF-06459988 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of EGFR mutants.
Biology: Helps in understanding the role of EGFR mutations in cancer progression.
Medicine: Investigated for its potential in treating non-small cell lung cancer with EGFR mutations.
Industry: Utilized in the development of targeted cancer therapies and as a reference compound in drug discovery
Mécanisme D'action
PF-06459988 exerts its effects by irreversibly binding to the mutant forms of the epidermal growth factor receptor, particularly the T790M-containing double mutants. This binding inhibits the kinase activity of the receptor, preventing downstream signaling pathways that promote cell proliferation and survival. The compound’s high specificity for mutant EGFRs over wild-type EGFRs minimizes off-target effects and enhances its therapeutic potential .
Comparaison Avec Des Composés Similaires
Afatinib: Another EGFR inhibitor but with broader activity against wild-type and mutant forms.
Osimertinib: Similar to PF-06459988, it targets T790M mutants but has different pharmacokinetic properties.
Dacomitinib: An irreversible EGFR inhibitor with activity against multiple EGFR mutations.
Uniqueness of this compound: this compound stands out due to its high potency and selectivity for T790M-containing double mutant EGFRs. Its minimal activity against wild-type EGFR reduces potential side effects, making it a more targeted therapy option for patients with specific EGFR mutations .
Propriétés
IUPAC Name |
1-[(3R,4R)-3-[[5-chloro-2-[(1-methylpyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxymethyl]-4-methoxypyrrolidin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN7O3/c1-4-15(28)27-7-11(14(9-27)29-3)10-30-18-16-13(20)6-21-17(16)24-19(25-18)23-12-5-22-26(2)8-12/h4-6,8,11,14H,1,7,9-10H2,2-3H3,(H2,21,23,24,25)/t11-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMXWZROLKITMS-RISCZKNCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC2=NC3=C(C(=CN3)Cl)C(=N2)OCC4CN(CC4OC)C(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)NC2=NC3=C(C(=CN3)Cl)C(=N2)OC[C@H]4CN(C[C@@H]4OC)C(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1428774-45-1 | |
| Record name | PF-06459988 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1428774451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-06459988 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14768 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PF-06459988 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5IE92SK9EB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes PF-06459988 potentially advantageous compared to first-generation EGFR inhibitors like gefitinib and erlotinib?
A1: this compound demonstrates potent inhibition of EGFR mutants, specifically those with the T790M gatekeeper mutation, which frequently confers resistance to first-generation EGFR inhibitors. [] This mutation is a significant clinical challenge as it drives disease progression in many patients with non-small cell lung cancer (NSCLC). Furthermore, this compound exhibits minimal activity against wild-type EGFR, potentially leading to a reduced risk of side effects often associated with inhibiting the wild-type receptor. [] This selectivity profile is a key advantage of this compound.
Q2: How does this compound interact with EGFR at a molecular level?
A2: this compound acts as an irreversible inhibitor of EGFR. [] While the provided abstracts don't detail the specific binding interactions, they emphasize that this compound was designed to have high affinity for the mutated forms of EGFR, including the double mutants L858R/T790M and Del/T790M. [] This irreversible binding likely involves a covalent interaction between the compound and the active site of the EGFR kinase domain, leading to prolonged inhibition of EGFR signaling.
Q3: What is the significance of the "WT sparing" property of this compound?
A3: "WT sparing" refers to the drug's ability to selectively target mutant EGFR while minimizing the inhibition of wild-type EGFR. [] This selectivity is crucial because wild-type EGFR plays a vital role in normal physiological processes. Inhibition of wild-type EGFR by less selective inhibitors often leads to undesirable side effects that can limit the drug's clinical utility.
Q4: Were there any unique approaches taken in the discovery and development of this compound?
A4: Yes, the researchers employed a distinct "reversible binding optimization" approach during the development of this compound. [] This strategy focused on initially optimizing the reversible binding affinity of the compound to the target EGFR mutants before introducing the irreversible mechanism. By doing so, they aimed to achieve high potency and selectivity for the desired EGFR mutants, leading to the discovery of this compound.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



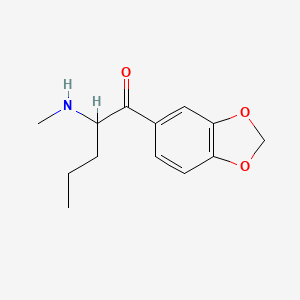

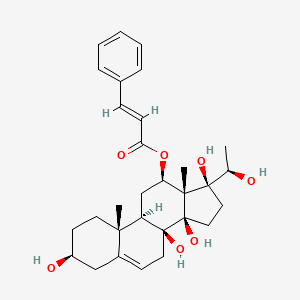
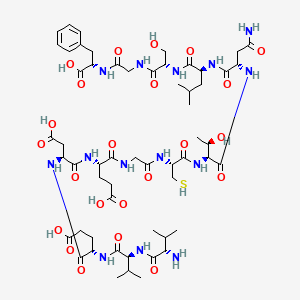
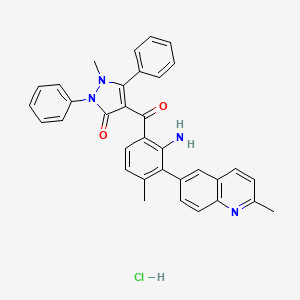

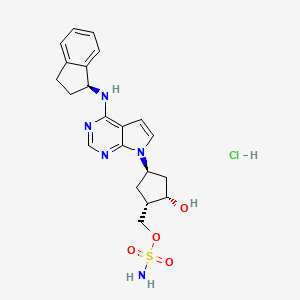
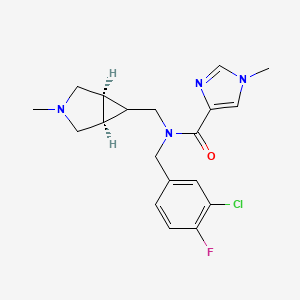
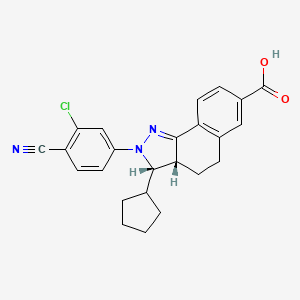
![(2-Ethoxy-2-methylpropanoyl)oxymethyl 6-(1-hydroxyethyl)-7-oxo-3-(1-oxothiolan-3-yl)sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B609924.png)

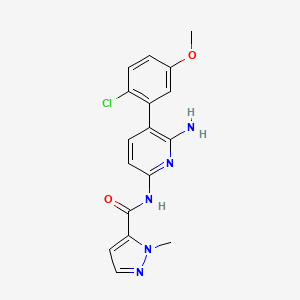
![2-[4-[4-(4-amino-5-oxo-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-6-yl)phenyl]cyclohexyl]acetic acid](/img/structure/B609929.png)
